Home > Products > Screening Compounds P43650 > Acetylphenylalanyl-prolyl-boroarginine
Acetylphenylalanyl-prolyl-boroarginine - 130982-43-3

Acetylphenylalanyl-prolyl-boroarginine

Catalog Number: EVT-266669
CAS Number: 130982-43-3
Molecular Formula: C21H33BN6O5
Molecular Weight: 460.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ac-(D)Phe-Pro-boroArg-OH is a C-terminal boronic acid petide that is N-acetyl-D-phenylalanyl-L-prolyl-L-arginine in which the C-termnal carboxy group has been replaced by a borono (-B(OH)2) group. A thrombin (Factor IIa) inhibitor, thereby acting as an anticoagulant. It has a role as an EC 3.4.21.5 (thrombin) inhibitor and an anticoagulant. It is a C-terminal boronic acid peptide, a member of acetamides and a member of guanidines. It is a conjugate base of an Ac-(D)Phe-Pro-boroArg-OH(1+).
Source and Classification

Acetylphenylalanyl-prolyl-boroarginine can be classified within the broader category of peptide inhibitors. Its molecular formula is C21H33BN6O5C_{21}H_{33}BN_{6}O_{5} . The compound's synthesis and characterization have been documented in various scientific studies, highlighting its role as a potent inhibitor of prolyl endopeptidases .

Synthesis Analysis

The synthesis of acetylphenylalanyl-prolyl-boroarginine typically involves several key steps:

  1. Starting Materials: The synthesis begins with the respective amino acids: acetylphenylalanine, proline, and boroarginine.
  2. Coupling Reaction: A common method for peptide bond formation involves using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction between the carboxylic group of one amino acid and the amine group of another.
  3. Boron Incorporation: The introduction of the boron moiety typically occurs through a reaction involving boronic acids or boron reagents that can form stable complexes with the amino acid side chains.
  4. Purification: Following synthesis, purification is often carried out using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted starting materials.

The reaction conditions, such as temperature and pH, are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of acetylphenylalanyl-prolyl-boroarginine can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides insights into the connectivity of atoms within the molecule, confirming the presence of specific functional groups.
  • Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, supporting its identity.
  • Infrared Spectroscopy (FTIR): FTIR can identify functional groups based on their characteristic absorption bands.

The compound's structure features an acetyl group attached to phenylalanine, contributing to its lipophilicity and enhancing its ability to penetrate biological membranes . The proline residue introduces conformational rigidity, while the boroarginine moiety plays a crucial role in enzyme inhibition.

Chemical Reactions Analysis

Acetylphenylalanyl-prolyl-boroarginine participates in several chemical reactions:

  1. Enzymatic Reactions: As a POP inhibitor, it competes with natural substrates for binding sites on the enzyme, effectively reducing enzyme activity.
  2. Hydrolysis: Under certain conditions, the peptide bond may undergo hydrolysis, leading to the cleavage of the compound into its constituent amino acids.
  3. Reversible Binding: The boron atom in boroarginine can form reversible covalent bonds with nucleophiles in biological systems, influencing its pharmacological activity.

These reactions are essential for understanding how acetylphenylalanyl-prolyl-boroarginine interacts with biological targets.

Mechanism of Action

The mechanism of action for acetylphenylalanyl-prolyl-boroarginine primarily involves:

  • Competitive Inhibition: The compound binds to the active site of prolyl-specific oligopeptidases, preventing substrate access and subsequent catalysis .
  • Hydrogen Bonding: The interactions between functional groups within the compound and residues in the enzyme's active site facilitate strong binding through hydrogen bonds.
  • Structural Modulation: By altering enzyme conformation upon binding, it may affect downstream signaling pathways involved in neurodegenerative processes.

This mechanism underscores its potential utility in treating disorders linked to dysregulated proteolytic activity.

Physical and Chemical Properties Analysis

Acetylphenylalanyl-prolyl-boroarginine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 433.54 g/mol.
  • Solubility: Typically soluble in polar solvents such as water and methanol due to its ionic character from the boroarginine moiety.
  • Stability: The stability of this compound under physiological conditions is crucial for its therapeutic efficacy; studies indicate that it retains activity over extended periods when stored properly.

These properties are vital for determining appropriate formulation strategies for potential clinical applications.

Applications

Acetylphenylalanyl-prolyl-boroarginine has significant implications in scientific research and therapeutic development:

  • Neuropharmacology: Its role as a prolyl endopeptidase inhibitor positions it as a candidate for treating various central nervous system disorders.
  • Biochemical Research: The compound serves as a tool for studying proteolytic pathways and enzyme kinetics in vitro.
  • Drug Development: Ongoing research aims to optimize its structure for improved potency and selectivity against specific enzymes involved in neurodegeneration.

The versatility of acetylphenylalanyl-prolyl-boroarginine highlights its potential impact across multiple fields within biochemistry and pharmacology.

Introduction to Acetylphenylalanyl-prolyl-boroarginine

Acetylphenylalanyl-prolyl-boroarginine represents a pinnacle achievement in the rational design of serine protease inhibitors incorporating α-aminoboronic acid technology. This tripeptide analogue features a C-terminal boroarginine residue that confers exceptional inhibitory specificity toward thrombin and related coagulation proteases. Its molecular architecture—acetyl-D-phenylalanyl-prolyl-boroarginine—exemplifies the strategic integration of unnatural amino acids to mimic transition state geometry during peptide bond hydrolysis. The boroarginine moiety forms reversible covalent bonds with the catalytic serine residue, establishing this compound as a premier example of mechanism-based inhibition with profound implications for anticoagulant therapy and biochemical tool development [1] [2].

Historical Discovery and Development of Boronic Acid-Based Protease Inhibitors

The development of boronic acid-based protease inhibitors originated from foundational studies on the reactivity of boron in biological systems. The discovery that boric acid forms complexes with diols inspired investigations into boron-peptide conjugates in the 1960s, culminating in the conceptualization of transition state analogues for proteolytic enzymes. A transformative breakthrough occurred with the identification of bortezomib (PS-341), the first boronic acid dipeptide (Pyrazinecarbonyl-Phe-boroLeu) approved for multiple myeloma therapy in 2003. This proteasome inhibitor validated the pharmacological potential of α-aminoboronic acids, demonstrating enhanced binding kinetics and specificity compared to non-boronated inhibitors [1] [8].

The 1990s witnessed accelerated development of thrombin-directed boropeptides, driven by the urgent need for anticoagulants with predictable pharmacokinetics. Seminal work by Kettner and colleagues demonstrated that boroarginine-containing peptides could achieve sub-nanomolar affinity for thrombin. This research trajectory produced Acetylphenylalanyl-prolyl-boroarginine, which exhibited unprecedented inhibition constants (<1 pM) and association rates (8.0 × 10⁶ M⁻¹s⁻¹), surpassing earlier inhibitors like argatroban (monobasic arginine derivative) and hirudin (protein inhibitor) in both specificity and kinetic efficiency. The compound's design leveraged thrombin's preference for D-Phe-Pro-Arg substrates, with boroarginine replacing arginine to exploit the serine nucleophile [2] [8].

Table 1: Evolution of Boronic Acid-Based Protease Inhibitors

CompoundTargetKey Structural FeatureDevelopment Milestone
Bortezomib20S ProteasomePyrazinecarbonyl-Phe-boroLeuFDA Approval (2003)
Ixazomib20S ProteasomeGlycyl-boroPro modified scaffoldFDA Approval (2015)
Ac-(D)Phe-Pro-boroArgThrombinTripeptide with C-terminal boroArgKi < 1 pM (1990)
Delanzomib20S ProteasomePeptide-boroLeu derivativePhase III Clinical Trial

Structural Classification of α-Aminoboronic Acid Peptides

Acetylphenylalanyl-prolyl-boroarginine belongs to the UCSS class (Universal Classification System based on covalent bonding) of peptides characterized by sidechain-sidechain connections. This classification distinguishes it from linear peptides (UCLL class, e.g., magainins), backbone-cyclized peptides (UCBB class, e.g., cyclotides), and lasso peptides (UCSB class, e.g., microcin J25). The boronate ester linkage formed between the boron atom and thrombin's catalytic serine constitutes the defining sidechain-mediated covalent interaction. This reversible covalent bond differentiates boropeptides from irreversible inhibitors (e.g., serine trap inhibitors) while providing superior binding kinetics compared to non-covalent antagonists [1] [7].

Structurally, the molecule comprises three modules:

  • Acetyl-D-phenylalanine: The N-terminal acetyl group eliminates charge, while the D-configuration confers resistance to aminopeptidases. The phenylalanine sidechain occupies thrombin's S3 hydrophobic pocket.
  • Proline: This rigid residue induces a β-turn conformation optimal for positioning the boroarginine in the catalytic cleft.
  • Boroarginine: The boronic acid replaces the carboxylic acid of arginine, enabling tetrahedral coordination with Ser195. The guanidinium group engages in ionic interactions with Asp189 in thrombin's S1 specificity pocket [1] [9].

Table 2: Structural Components of Acetylphenylalanyl-prolyl-boroarginine

ResidueStructural RoleTarget Interaction Site
Acetyl-D-phenylalanineHydrophobic anchor; chiral specificityThrombin S3 pocket
ProlineConformational constraint; protease resistanceActive site cleft
BoroarginineCovalent serine binding; ionic recognitionCatalytic triad & S1 specificity pocket

The sp2-sp3 hybridization transition of boron during inhibition is central to the compound's mechanism. In the free state, boron adopts trigonal planar geometry (sp2), which converts to tetrahedral (sp3) upon nucleophilic attack by serine. This transition precisely mimics the tetrahedral intermediate of peptide hydrolysis, enabling sub-picomolar affinity through transition state stabilization rather than mere substrate mimicry. Spectroscopic studies confirm that the boronic acid-seryl ester adduct maintains a pseudo-tetrahedral coordination even when bound to the enzyme [1] [8].

Significance of Acetylphenylalanyl-prolyl-boroarginine in Serine Protease Inhibition

Acetylphenylalanyl-prolyl-boroarginine achieves exceptional potency against thrombin through multi-factorial molecular recognition. Kinetic analyses demonstrate a tripartite binding mechanism: (1) Ionic pairing between boroarginine's guanidinium and Asp189; (2) Hydrophobic burial of D-phenylalanine in the S3 pocket; (3) Covalent bond formation between boron and Ser195. This synergistic interaction yields a final inhibition constant (Ki) below 1 pM, representing a 1000-fold improvement over earlier peptidic inhibitors lacking the boronic acid warhead. Association rates approach diffusion-limited kinetics (8.0 × 10⁶ M⁻¹s⁻¹), underscoring the compound's optimized binding trajectory [2] [8].

The inhibitor displays remarkable selectivity among coagulation proteases, with 100-1000-fold preference for thrombin over factors Xa, IXa, and plasmin. This specificity arises from precise complementarity with thrombin's extended substrate groove, particularly the deep S1 pocket accommodating arginine/boroarginine. Comparative studies reveal negligible inhibition of pancreatic elastase or chymotrypsin, confirming dependence on trypsin-like specificity determinants. Notably, the compound's plasmatic anticoagulant activity correlates directly with thrombin inhibition, prolonging activated partial thromboplastin time (aPTT) at nanomolar concentrations in rabbit models—effects maintained after subcutaneous administration [2].

Table 3: Inhibition Kinetics of Acetylphenylalanyl-prolyl-boroarginine Against Serine Proteases

EnzymeKi (pM)Association Rate (M⁻¹s⁻¹)Selectivity vs. Thrombin
Thrombin<18.0 × 10⁶1-fold
Factor Xa36002.1 × 10⁵3600-fold less sensitive
Plasma Kallikrein42001.8 × 10⁵4200-fold less sensitive
Plasmin>10,000<1 × 10⁵>10,000-fold less sensitive

Beyond anticoagulation, this compound established the pharmacophore blueprint for subsequent boropeptide therapeutics. Its success inspired development of orally bioavailable boronic acids like ixazomib, which retains the critical boronic acid warhead while modifying peptide backbone properties to enhance absorption. Furthermore, the compound's ability to penetrate physiological compartments while retaining activity validated boronic acids as tissue-penetrant inhibitors—a property leveraged in newer generations of cross-blood-brain-barrier protease inhibitors. The structural principles governing its target engagement now inform rational design of inhibitors for viral proteases (e.g., SARS-CoV-2 Mpro), demonstrating enduring impact on drug discovery paradigms [1] [8].

Properties

CAS Number

130982-43-3

Product Name

Acetylphenylalanyl-prolyl-boroarginine

IUPAC Name

[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid

Molecular Formula

C21H33BN6O5

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1

InChI Key

FXFYPTZERULUBS-SQNIBIBYSA-N

SMILES

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Synonyms

Ac-Phe-Pro-boroArg-OH
acetylphenylalanyl-prolyl-boroarginine
Dup 714
Dup-714
DuP714

Canonical SMILES

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Isomeric SMILES

B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.